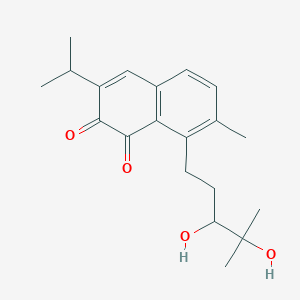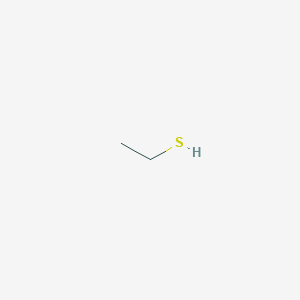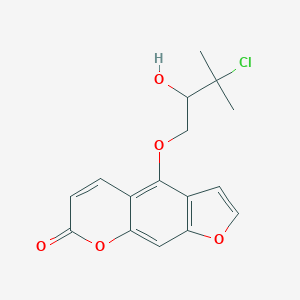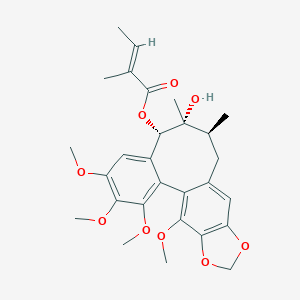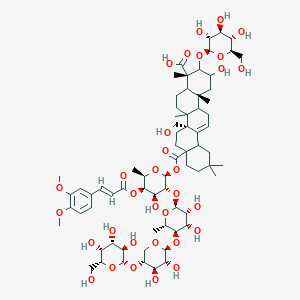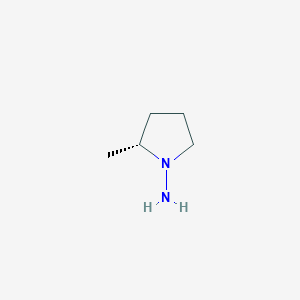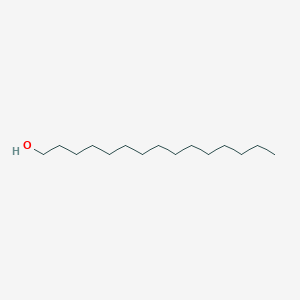
2,4',5-三氯联苯
描述
Synthesis Analysis
The synthesis of PCBs and their derivatives typically involves the direct chlorination of biphenyls or through nucleophilic substitution reactions. For example, the synthesis of a tritium-labeled tetrachlorobiphenyl derivative was achieved through sequential nucleophilic substitutions of hexachlorobiphenyl with methane thiolate and sodium hydrogen sulfide, followed by methylation and oxidation steps . Although this synthesis does not directly pertain to 2,4',5-trichlorobiphenyl, it provides insight into the methods used to synthesize chlorinated biphenyls.
Molecular Structure Analysis
The molecular structure of PCBs is characterized by two benzene rings connected by a single bond, allowing for rotation about this bond. The degree of coplanarity between the rings can influence the PCB's biological activity and environmental behavior. For instance, a "coplanar" PCB derivative was found to have a torsion angle of 41.31(07) degrees, which is close to the calculated angle in aqueous solution . This information is relevant as it suggests that the molecular structure of 2,4',5-trichlorobiphenyl may also exhibit a certain degree of non-coplanarity, potentially affecting its properties and interactions.
Chemical Reactions Analysis
PCBs can undergo various chemical reactions, including metabolic transformations in biological systems. For instance, 2,4',5-trichlorobiphenyl was found to be metabolized via the mercapturic acid pathway, leading to the formation of metabolites excreted in bile and urine . This indicates that despite their stability, PCBs can be biotransformed, which is crucial for understanding their environmental fate and potential health impacts.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. These properties include solubility, melting point, and vapor pressure, which in turn affect the PCBs' environmental distribution and persistence. The infrared studies of hydroxylated metabolites of tetrachlorobiphenyls revealed that the compounds exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, which is dependent on the solvent polarity and physical state . This suggests that 2,4',5-trichlorobiphenyl may also exhibit similar dynamic behavior, affecting its interactions and stability.
科学研究应用
通过巯基酸途径代谢
2,4',5-三氯联苯通过巯基酸途径代谢,导致代谢物通过胆汁和尿液排泄。这个过程涉及去氯、羟基化和巯基酸形成等转化 (Bakke et al., 1982)。
生物体内代谢物形成
在大鼠中已经鉴定出2,4',5-三氯联苯的各种代谢物,包括硫醚化、甲硫醚化和与葡萄糖醛酸结合。这些代谢物主要在胆汁、粪便和尿液中发现 (Bakke et al., 1983)。
环境影响和降解
光解去氯
2,4,6-三氯联苯在碱性和中性醇溶液中经历光解去氯,特别是在2位点。这个反应受苯基团的立体和电子效应影响 (Nishiwaki et al., 1979)。
微波诱导降解
颗粒活性炭吸附和微波再生在处理土壤洗涤溶液中的2,4,5-三氯联苯方面显示出有效性。这个过程导致化合物的去氯和降解 (Liu et al., 2007)。
光催化降解
使用Ag纳米颗粒装饰的ZnO微球进行光催化降解可以将2,4,4'-三氯联苯降解为长链烷烃。这个途径涉及开环反应,突显了一种用于分解这类污染物的新方法 (Deng et al., 2015)。
化学分析和检测
分析技术
可以使用吸附性溶解伏安法确定三氯联苯,提供浓度范围检测能力。这种方法在分析废水和天然水中特别有用 (Lam & Kopanica, 1984)。
毒理学和健康影响
毒性分析
关于多氯联苯化合物毒性的理论化学研究,包括2,4',5-三氯联苯,使用分子描述符建立了化学结构与毒性之间的关系。这项研究根据它们的分子性质提供了关于这些化合物毒性的见解 (Eddy, 2020)。
对造血组织的影响
已经研究了2,4',5-三氯联苯在造血组织中的分布和影响,显示在骨髓中的积累以及对小鼠祖细胞的粒细胞集落形成的潜在抑制 (Beran et al., 1983)。
属性
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKBZSAUKPEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073410 | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4',5-Trichlorobiphenyl | |
CAS RN |
16606-02-3 | |
| Record name | PCB 31 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5-trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNA5F571U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



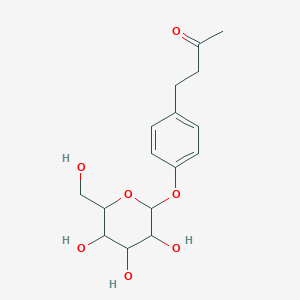
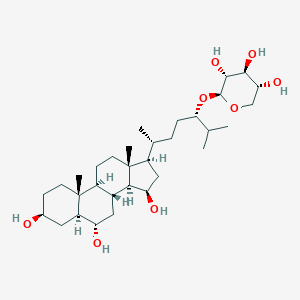
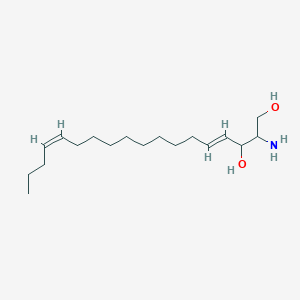
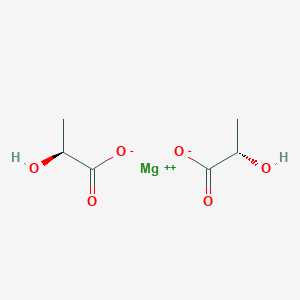
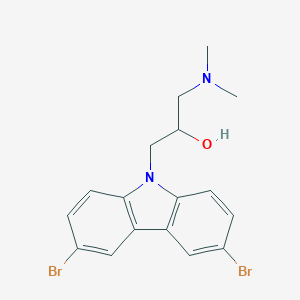
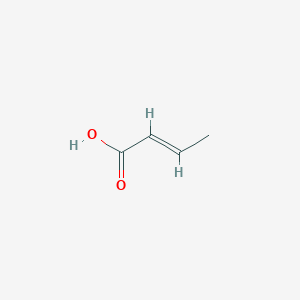
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
